Cinnamaldehyde dimethyl acetal
Overview
Description
Cinnamaldehyde dimethyl acetal, also known as (3,3-dimethoxypropen-1-yl)benzene, is an organic compound with the molecular formula C₁₁H₁₄O₂. It is derived from cinnamaldehyde, a major component of cinnamon essential oil. This compound is characterized by its pleasant aroma and is used in various applications, including as a flavoring agent and in perfumery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cinnamaldehyde dimethyl acetal can be synthesized through the acetalization of cinnamaldehyde with methanol in the presence of an acid catalyst. The reaction typically proceeds smoothly at ambient temperature with a low loading of concentrated hydrochloric acid (0.005 mol %) without the need for water removal . Another method involves the use of trimethyl orthoformate and p-toluenesulfonic acid as a catalyst, which offers mild reaction conditions and minimal side reactions .
Industrial Production Methods
In industrial settings, this compound is produced by adding cinnamaldehyde and a water-carrying agent like cyclohexane to a reaction kettle under vacuum. Methanol and a catalyst are then added, and the reaction is carried out at temperatures between 80-120°C. After the reaction, the product is purified through washing, layering, and fractionation .
Chemical Reactions Analysis
Types of Reactions
Cinnamaldehyde dimethyl acetal primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to cinnamaldehyde and methanol.
Oxidation: Strong oxidizing agents can convert this compound to cinnamic acid dimethyl acetal.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include cinnamaldehyde, cinnamic acid dimethyl acetal, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cinnamaldehyde dimethyl acetal has several applications in scientific research:
Mechanism of Action
The mechanism of action of cinnamaldehyde dimethyl acetal involves its interaction with various molecular targets. It primarily operates by inhibiting the NF-κB pathway and modulating pro-inflammatory mediators. This leads to anti-inflammatory effects and the induction of apoptosis in cancer cells . Additionally, it disrupts bacterial cell membranes, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: The parent compound, known for its strong cinnamon aroma and various biological activities.
Cinnamic acid: A related compound with similar structural features but different chemical properties and applications.
Cinnamyl alcohol: Another derivative of cinnamaldehyde, used in perfumery and flavoring.
Uniqueness
Cinnamaldehyde dimethyl acetal is unique due to its stability and versatility in chemical reactions. Unlike cinnamaldehyde, it is less prone to oxidation and can be used as a protective group in organic synthesis. Its pleasant aroma and stability make it valuable in the fragrance and flavor industry .
Properties
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-12-11(13-2)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAOABFNWSOOLU-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=CC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(/C=C/C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4364-06-1, 63511-93-3 | |
Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004364061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamaldehyde dimethyl acetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063511933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (3,3-dimethoxy-1-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3,3-dimethoxypropen-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMALDEHYDE DIMETHYL ACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V01GQ3W5KQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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